
2,3-Dibromosuccinic acid, (2S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromosuccinic acid, (2S,3S)-: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its stereoisomerism, specifically the (2S,3S) configuration, which refers to the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves adding bromine to fumaric acid in the presence of a solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromosuccinic acid involves the following steps:
Mixing: Fumaric acid is dissolved in a water solution containing hydrogen bromide.
Bromination: Bromine is added to the solution while maintaining a controlled temperature and pressure.
Crystallization: The reaction mixture is cooled to precipitate the product, which is then filtered and dried to obtain pure 2,3-Dibromosuccinic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromosuccinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form succinic acid.
Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming fumaric acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium iodide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Elimination: Heating the compound in the presence of a base like sodium hydroxide.
Major Products:
Substitution: Products like 2,3-dihydroxysuccinic acid.
Reduction: Succinic acid.
Elimination: Fumaric acid.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromosuccinic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of dicarboxylic acid derivatives.
Biology: Acts as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Dibromosuccinic acid involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, reduction, and elimination reactions, leading to the formation of various products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dibromosuccinic acid, (2R,3R)-
- 2,3-Dibromosuccinic acid, meso-
- 2,3-Dibromosuccinic acid, (±)-
Comparison:
- 2,3-Dibromosuccinic acid, (2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed during chemical reactions.
- 2,3-Dibromosuccinic acid, (2R,3R)- has a different spatial arrangement of atoms, leading to different reactivity and product formation.
- 2,3-Dibromosuccinic acid, meso- is a stereoisomer with a plane of symmetry, making it less reactive in certain types of reactions.
- 2,3-Dibromosuccinic acid, (±)- is a racemic mixture containing equal amounts of (2S,3S) and (2R,3R) isomers, resulting in different chemical properties compared to the pure (2S,3S) form .
Eigenschaften
CAS-Nummer |
916065-46-8 |
|---|---|
Molekularformel |
C4H4Br2O4 |
Molekulargewicht |
275.88 g/mol |
IUPAC-Name |
(2S,3S)-2,3-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |
InChI-Schlüssel |
FJWGRXKOBIVTFA-JCYAYHJZSA-N |
Isomerische SMILES |
[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |
Kanonische SMILES |
C(C(C(=O)O)Br)(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















